molecular formula C7H7BrFN B3041782 4-Amino-3-fluorobenzyl bromide CAS No. 364360-79-2

4-Amino-3-fluorobenzyl bromide

Cat. No. B3041782
CAS RN: 364360-79-2
M. Wt: 204.04 g/mol
InChI Key: UWKYHWKAWJPQJE-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzyl bromide, also known as tert-butyl 4-(bromomethyl)-2-fluorophenylcarbamate, is a chemical compound with the CAS Number: 323578-36-5 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular formula of this compound is C12H15BrFNO2, and it has a molecular weight of 304.16 . The InChI Code is 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) .

Advantages and Limitations for Lab Experiments

4-Amino-3-fluorobenzyl bromide has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available from commercial sources. However, the compound may have limitations in certain experiments due to its reactivity and potential toxicity.

Future Directions

There are several future directions for the use of 4-Amino-3-fluorobenzyl bromide in scientific research. One area of interest is the synthesis of new pharmaceutical compounds using this compound as a key intermediate. Another area of interest is the development of new synthetic methods using this compound as a reagent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.

Scientific Research Applications

4-Amino-3-fluorobenzyl bromide is used extensively in scientific research applications. It is a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The compound is also used as a reagent in organic synthesis, and it is an essential tool for the preparation of complex molecules.

Safety and Hazards

4-Amino-3-fluorobenzyl bromide is classified as a dangerous substance. It has been assigned the GHS05 pictogram, with the signal word “Danger”. It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271, P260, and P280, advising against breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(bromomethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKYHWKAWJPQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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